Dota-noc

Descripción

Propiedades

IUPAC Name |

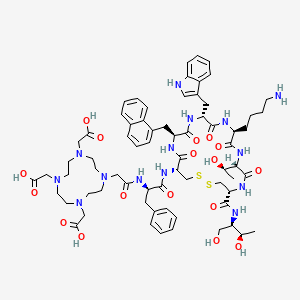

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-16-(naphthalen-1-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H94N14O17S2/c1-42(85)55(39-84)76-68(99)57-41-102-101-40-56(77-64(95)52(31-44-13-4-3-5-14-44)72-58(87)35-80-23-25-81(36-59(88)89)27-29-83(38-61(92)93)30-28-82(26-24-80)37-60(90)91)67(98)75-53(32-46-17-12-16-45-15-6-7-18-48(45)46)66(97)74-54(33-47-34-71-50-20-9-8-19-49(47)50)65(96)73-51(21-10-11-22-70)63(94)79-62(43(2)86)69(100)78-57/h3-9,12-20,34,42-43,51-57,62,71,84-86H,10-11,21-33,35-41,70H2,1-2H3,(H,72,87)(H,73,96)(H,74,97)(H,75,98)(H,76,99)(H,77,95)(H,78,100)(H,79,94)(H,88,89)(H,90,91)(H,92,93)/t42-,43-,51+,52-,53+,54-,55-,56+,57+,62+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCJTYVWTGPGOH-OKVMNLLFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H94N14O17S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1455.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619300-53-7 |

Source

|

| Record name | DOTA-NOC | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619300537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOTA-NOC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IIY9GZY9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of DOTA-NOC

Introduction

DOTA-NOC (DOTA-NaI³-Octreotide) is a synthetic somatostatin analogue with significant applications in nuclear medicine for both the diagnosis and peptide receptor radionuclide therapy (PRRT) of neuroendocrine tumors (NETs).[1][2] NETs are characterized by the overexpression of somatostatin receptors (SSTRs) on their cell surfaces.[3][4] DOTA-NOC is a chelator-conjugated peptide designed to bind with high affinity to specific SSTR subtypes, enabling targeted delivery of radionuclides. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams of the core processes.

Core Mechanism of Action: Receptor Binding and Signal Transduction

The fundamental mechanism of DOTA-NOC involves its function as a high-affinity ligand for a specific subset of somatostatin receptors.[5] Its action can be dissected into several key stages:

1.1. Somatostatin Receptor (SSTR) Binding

DOTA-NOC is an octapeptide derivative of somatostatin, modified to enhance its binding profile and allow for stable radiolabeling. It demonstrates high affinity for somatostatin receptor subtypes 2, 3, and 5 (SSTR2, SSTR3, SSTR5), while having very low or no affinity for SSTR1 and SSTR4. This broader binding profile compared to other analogues like DOTA-TOC (which primarily targets SSTR2) may allow it to target a wider range of tumors.

1.2. G-Protein Coupled Receptor (GPCR) Signaling

All five SSTR subtypes are G-protein coupled receptors (GPCRs) that span the cell membrane seven times. Upon binding of DOTA-NOC, the receptor undergoes a conformational change, which activates an associated intracellular inhibitory G-protein (Gi). This activation initiates a cascade of downstream signaling events.

1.3. Downstream Signaling Pathways

The activation of the Gi protein by the DOTA-NOC-SSTR complex triggers several key intracellular signaling pathways:

-

Inhibition of Adenylyl Cyclase: The primary and most well-characterized pathway involves the Gi-mediated inhibition of the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets involved in hormone secretion and cell growth.

-

Modulation of Ion Channels: SSTR activation can influence ion channel activity. It promotes the opening of potassium (K+) channels, leading to hyperpolarization of the cell membrane, and inhibits the opening of voltage-gated calcium (Ca²⁺) channels. The combined effect reduces calcium influx, a critical step for vesicle fusion and hormone exocytosis.

-

Activation of Phosphatases and MAPK Pathway: SSTR signaling also involves the activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. These phosphatases can dephosphorylate key signaling molecules, leading to anti-proliferative effects. Furthermore, SSTRs can modulate the mitogen-activated protein kinase (MAPK) pathway, which plays a central role in regulating cell proliferation, differentiation, and apoptosis.

1.4. Cellular and Physiological Consequences

The culmination of these signaling events leads to distinct cellular responses:

-

Antiproliferative Effects: By inhibiting growth factor signaling pathways (e.g., MAPK) and promoting the activity of PTPs, DOTA-NOC can directly inhibit the proliferation of tumor cells.

-

Induction of Apoptosis: Activation of certain SSTR subtypes, particularly SSTR3, is linked to the induction of programmed cell death, or apoptosis, contributing to tumor regression.

-

Inhibition of Hormone Secretion: In functional NETs, the reduction in intracellular cAMP and Ca²⁺ levels effectively blocks the secretion of hormones and bioactive amines, helping to control clinical syndromes associated with these tumors.

1.5. Receptor Internalization

Upon binding, the DOTA-NOC-SSTR complex is internalized into the cell via endocytosis. This process is crucial for therapeutic applications. When DOTA-NOC is labeled with a therapeutic radionuclide (e.g., ¹⁷⁷Lu or ⁹⁰Y), internalization traps the radioactivity within the tumor cell. This maximizes the radiation dose delivered to the tumor cell's nucleus and cytoplasm while minimizing exposure to surrounding healthy tissues. Studies have shown that the internalization rate of radiolabeled DOTA-NOC is significantly higher than that of other analogues like DOTA-TOC.

Data Presentation: Binding Affinity

The binding affinity of DOTA-NOC to human somatostatin receptors is a critical determinant of its efficacy. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Indium- and Yttrium-labeled DOTA-NOC, which indicate the concentration of the compound required to displace 50% of a specific radioligand. Lower values denote higher binding affinity.

| Compound | sstr1 | sstr2 | sstr3 | sstr4 | sstr5 |

| In(III)-DOTA-NOC | >1000 nM | 2.9 ± 0.1 nM | 8 ± 2 nM | >1000 nM | 11.2 ± 3.5 nM |

| Y(III)-DOTA-NOC | >1000 nM | 3.3 ± 0.2 nM | 26 ± 1.9 nM | >1000 nM | 10.4 ± 1.6 nM |

Data sourced from competitive binding assays against [¹²⁵I][Leu⁸, d-Trp²², Tyr²⁵]somatostatin-28.

Experimental Protocols

The characterization of DOTA-NOC's mechanism of action relies on specific in vitro assays. Detailed below are the methodologies for two key experiments.

3.1. Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (IC₅₀) of DOTA-NOC for different SSTR subtypes.

-

Objective: To quantify the affinity of unlabeled DOTA-NOC (or its non-radioactive metallated forms) for SSTR subtypes by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Cell membranes from cell lines stably transfected to express a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: Typically [¹²⁵I][Leu⁸, d-Trp²², Tyr²⁵]somatostatin-28.

-

Test Compound: DOTA-NOC (metallated with non-radioactive Indium or Yttrium).

-

Binding Buffer: e.g., 50 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml bacitracin, and 0.2% BSA.

-

Glass fiber filters and a cell harvester for separating bound from free radioligand.

-

Gamma counter for measuring radioactivity.

-

-

Procedure:

-

Preparation: Prepare serial dilutions of the test compound (e.g., In(III)-DOTA-NOC) in binding buffer.

-

Incubation: In assay tubes, combine the cell membranes (containing a specific SSTR subtype), a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled somatostatin).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this percentage against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

3.2. Cellular Internalization Assay

This assay measures the rate and extent to which radiolabeled DOTA-NOC is internalized by tumor cells expressing SSTRs.

-

Objective: To quantify the amount of radiolabeled DOTA-NOC that becomes trapped inside SSTR-positive cells over time.

-

Materials:

-

SSTR-positive cell line: AR4-2J rat pancreatic tumor cells are commonly used as they endogenously express SSTRs.

-

Radiolabeled Compound: e.g., ⁶⁸Ga-DOTA-NOC or ¹¹¹In-DOTA-NOC.

-

Cell culture medium and plates (e.g., 24-well plates).

-

Acid Wash Buffer: e.g., 0.05 M glycine-HCl in 0.1 M NaCl, pH 2.8, to strip surface-bound radioactivity.

-

Cell Lysis Buffer: e.g., 1 M NaOH.

-

Gamma counter.

-

-

Procedure:

-

Cell Seeding: Seed AR4-2J cells into 24-well plates and allow them to adhere and grow to a desired confluency (e.g., 1-2 x 10⁶ cells/well).

-

Incubation: Remove the culture medium and add fresh medium containing a known concentration of radiolabeled DOTA-NOC. For determining non-specific internalization, add a large excess (e.g., 100-fold) of unlabeled DOTA-NOC to a parallel set of wells.

-

Time Course: Incubate the plates at 37°C. At various time points (e.g., 30, 60, 120, 240 minutes), terminate the experiment for a subset of wells. A control incubation at 4°C or 0°C can be performed to demonstrate that internalization is an active, temperature-dependent process.

-

Separation of Fractions:

-

At each time point, place the plates on ice and remove the radioactive medium.

-

Wash the cells twice with ice-cold PBS.

-

Add the ice-cold Acid Wash Buffer and incubate for 5-10 minutes to strip the surface-bound radioligand. Collect this fraction (surface-bound radioactivity).

-

Wash the cells again with acid buffer.

-

Add Cell Lysis Buffer to the wells to dissolve the cells and release the intracellular contents. Collect this fraction (internalized radioactivity).

-

-

Quantification: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.

-

Analysis: Express the internalized radioactivity as a percentage of the total radioactivity added to the well. Plot this percentage over time to visualize the internalization kinetics. Specific internalization is calculated by subtracting the non-specific value from the total.

-

Mandatory Visualizations

The following diagrams illustrate the core mechanism of action and a typical experimental workflow for DOTA-NOC.

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. auntminnie.com [auntminnie.com]

- 4. Ga-68 DOTANOC PET/CT imaging in detection of primary site in patients with metastatic neuroendocrine tumours of unknown origin and its impact on clinical decision making: experience from a tertiary care centre in India - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Deep Dive into the Somatostatin Receptor Binding Profile of DOTA-NOC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity profile of DOTA-NOC for somatostatin receptors (SSTRs). The document details the quantitative binding characteristics, the experimental methodologies used for their determination, and the downstream signaling pathways activated upon binding. This information is critical for researchers and professionals involved in the development of targeted diagnostics and therapeutics for neuroendocrine tumors and other pathologies where SSTRs are overexpressed.

DOTA-NOC Somatostatin Receptor Binding Affinity

DOTA-NOC, a synthetic somatostatin analogue, exhibits a distinct binding profile characterized by high affinity for somatostatin receptor subtypes 2, 3, and 5.[1][2][3][4][5] This broad-spectrum affinity for multiple SSTRs makes it a valuable tool in nuclear medicine for both imaging and peptide receptor radionuclide therapy (PRRT). In contrast, its affinity for SSTR1 and SSTR4 is negligible. The binding affinities are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of DOTA-NOC required to displace 50% of a specific radioligand.

The following table summarizes the quantitative binding affinity data for DOTA-NOC and its metal-chelated counterparts for human somatostatin receptors.

| Compound | SSTR1 IC50 (nM) | SSTR2 IC50 (nM) | SSTR3 IC50 (nM) | SSTR4 IC50 (nM) | SSTR5 IC50 (nM) | Reference(s) |

| In(III)-DOTA-NOC | > 1000 | 2.9 ± 0.1 | 8 ± 2 | > 1000 | 11.2 ± 3.5 | |

| Y(III)-DOTA-NOC | > 1000 | 3.3 ± 0.2 | 26 ± 1.9 | > 1000 | 10.4 ± 1.6 | |

| natGa-DOTA-NOC | - | 0.70 (0.50-0.96) | - | - | 3.4 (1.8-6.2) |

Note: Data are presented as mean ± standard deviation or as a range (95% confidence interval). The specific radioligand and cell lines used in these assays can influence the absolute values.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity of DOTA-NOC is primarily achieved through in vitro radioligand competition binding assays. This robust and sensitive method quantifies the interaction between DOTA-NOC and the different SSTR subtypes.

Principle

This assay measures the ability of unlabeled DOTA-NOC (the "competitor") to displace a radiolabeled ligand with known high affinity for a specific SSTR subtype expressed in cell membranes. The resulting data is used to calculate the IC50 value of DOTA-NOC for that receptor subtype.

Materials

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably transfected to express a single human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).

-

Radioligand: A high-affinity radiolabeled somatostatin analogue, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide.

-

Competitor Ligand: DOTA-NOC at a range of concentrations.

-

Assay Buffer: Typically a buffered saline solution (e.g., 50 mM HEPES, pH 7.4) containing protease inhibitors (e.g., bacitracin), 5 mM MgCl₂, and 0.1% bovine serum albumin (BSA) to minimize non-specific binding and degradation.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Method

-

Incubation: A fixed concentration of the radioligand and a specific amount of cell membrane preparation are incubated in the assay buffer. This is performed in the presence of increasing concentrations of the competitor ligand, DOTA-NOC.

-

Determination of Non-specific Binding: A parallel set of incubation tubes is prepared containing a high concentration of an unlabeled somatostatin analogue to determine the level of non-specific binding.

-

Equilibrium: The incubation is carried out for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through the glass fiber filters under a vacuum. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are quickly washed with ice-cold wash buffer to remove any residual unbound radioligand.

-

Quantification: The radioactivity retained on each filter is measured using a scintillation counter.

Data Analysis

The raw data, in counts per minute (CPM), is processed to determine the amount of specifically bound radioligand at each concentration of DOTA-NOC. The percentage of specific binding is then plotted against the logarithm of the competitor concentration, generating a sigmoidal dose-response curve. The IC50 value is determined from this curve. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

dot

Caption: Workflow for a radioligand competition binding assay.

Downstream Signaling Pathways

Upon binding of DOTA-NOC to SSTR2, SSTR3, and SSTR5, a cascade of intracellular signaling events is initiated. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). The activation of these pathways leads to a variety of cellular responses, including inhibition of hormone secretion, modulation of cell proliferation, and induction of apoptosis.

The following diagrams illustrate the key signaling pathways activated by DOTA-NOC binding to its target receptors.

dot

Caption: DOTA-NOC mediated SSTR2 signaling cascade.

dot

Caption: DOTA-NOC mediated SSTR3 signaling cascade.

dot

Caption: DOTA-NOC mediated SSTR5 signaling cascade.

Conclusion

DOTA-NOC's high affinity for SSTR2, SSTR3, and SSTR5 underscores its clinical utility in the management of neuroendocrine tumors. A thorough understanding of its binding characteristics and the subsequent cellular signaling is paramount for the continued development and optimization of DOTA-NOC-based radiopharmaceuticals. The standardized experimental protocols outlined in this guide provide a framework for the consistent and accurate determination of binding affinities for novel somatostatin analogues, aiding in the advancement of targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. DOTA-NOC, a high-affinity ligand of somatostatin receptor subtypes 2, 3 and 5 for labelling with various radiometals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Somatostatin Receptor Targeted PET-CT and Its Role in the Management and Theranostics of Gastroenteropancreatic Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Somatostatin Receptor Subtypes Targeted by Gallium-68 DOTA-NOC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the somatostatin receptor (SSTR) subtypes targeted by the radiopharmaceutical Gallium-68 (Ga-68) DOTA-NOC. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on binding affinities, experimental methodologies, and the intricate signaling pathways involved.

Introduction to Ga-68 DOTA-NOC and Somatostatin Receptors

Gallium-68 DOTA-NOC is a radiolabeled somatostatin analog used in Positron Emission Tomography (PET) for the imaging of neuroendocrine tumors (NETs). Its diagnostic efficacy stems from its ability to bind with high affinity to somatostatin receptors that are overexpressed on the surface of these tumor cells. The somatostatin receptor family comprises five distinct subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5), which are G-protein coupled receptors (GPCRs) involved in a variety of cellular processes. The binding profile of Ga-68 DOTA-NOC to these subtypes is crucial for its clinical utility.

Binding Affinity of Ga-68 DOTA-NOC to SSTR Subtypes

Ga-68 DOTA-NOC exhibits a broad binding profile with high affinity for SSTR2 and SSTR5, and a somewhat lower affinity for SSTR3.[1][2] Its affinity for SSTR1 and SSTR4 is considered to be very low or negligible.[3] The specific binding affinities, expressed as the half-maximal inhibitory concentration (IC50), are crucial for understanding the tracer's performance and for the development of new targeted therapies.

Based on available data, the following table summarizes the binding affinities of DOTA-NOC complexes.

| Receptor Subtype | Ga-68 DOTA-NOC IC50 (nM) | In-111 DOTA-NOC IC50 (nM)[3] | Y-90 DOTA-NOC IC50 (nM)[3] |

| SSTR1 | >1000 (estimated) | Very low or absent | Very low or absent |

| SSTR2 | 1.9 ± 0.4 | 2.9 ± 0.1 | 3.3 ± 0.2 |

| SSTR3 | 8 ± 2 | 8 ± 2 | 26 ± 1.9 |

| SSTR4 | >1000 (estimated) | Very low or absent | Very low or absent |

| SSTR5 | 7.2 ± 1.6 | 11.2 ± 3.5 | 10.4 ± 1.6 |

Experimental Protocols

The determination of binding affinities for radiopharmaceuticals like Ga-68 DOTA-NOC involves sophisticated in vitro experimental procedures. A standard method is the competitive radioligand binding assay.

Radioligand Competitive Binding Assay

Objective: To determine the affinity (IC50) of a non-radiolabeled compound (e.g., DOTA-NOC) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled ligand for the SSTR subtype being studied (e.g., [125I]-labeled somatostatin analog).

-

Test Compound: Ga-68 DOTA-NOC (or its non-radioactive Gallium complex).

-

Assay Buffer: Typically a Tris-based buffer containing protease inhibitors.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Methodology:

-

Membrane Preparation:

-

Cells expressing the target SSTR subtype are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.

-

-

Competitive Binding Assay:

-

A constant concentration of the radioligand and a constant amount of cell membrane preparation are incubated with varying concentrations of the unlabeled test compound (Ga-68 DOTA-NOC).

-

The incubation is carried out in a multi-well plate at a controlled temperature (e.g., 37°C) for a specific duration to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

-

Measurement of Radioactivity:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competing test compound.

-

The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

SSTR Signaling Pathways

Upon binding of an agonist like Ga-68 DOTA-NOC, somatostatin receptors activate a cascade of intracellular signaling events, primarily through their interaction with inhibitory G-proteins (Gi). These pathways ultimately lead to the characteristic physiological effects of somatostatin, including inhibition of hormone secretion and cell proliferation.

SSTR2 Signaling Pathway

SSTR2 is the most predominantly expressed subtype in neuroendocrine tumors and is the primary target for many somatostatin analogs. Its activation leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.

Caption: SSTR2 signaling cascade upon agonist binding.

SSTR3 Signaling Pathway

SSTR3 activation also couples to Gi proteins, leading to the inhibition of adenylyl cyclase. Additionally, SSTR3 has been implicated in the activation of phosphotyrosine phosphatases (PTPs), which can modulate the MAPK signaling pathway.

Caption: SSTR3 signaling pathways impacting cell fate.

SSTR5 Signaling Pathway

Similar to other SSTRs, SSTR5 activation inhibits adenylyl cyclase. It has also been shown to be involved in the activation of the MAPK pathway, which can have diverse effects on cell proliferation and differentiation depending on the cellular context.

References

In-Depth Technical Guide: DOTA-NOC IC50 Values for Somatostatin Receptors 2, 3, and 5

This technical guide provides a comprehensive overview of the binding affinity of DOTA-NOC, a crucial radiopharmaceutical precursor, for the somatostatin receptor (SSTR) subtypes 2, 3, and 5. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations of the associated signaling pathways.

Introduction to DOTA-NOC

DOTA-NOC, or DOTA-[1-Nal³]-octreotide, is a synthetic somatostatin analogue. It features the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugated to a modified octreotide peptide. This modification allows for the stable chelation of various radiometals, making it a versatile agent for both diagnostic imaging (e.g., with Gallium-68) and peptide receptor radionuclide therapy (PRRT) (e.g., with Lutetium-177 or Yttrium-90). A key characteristic of DOTA-NOC is its high affinity for multiple somatostatin receptor subtypes, particularly SSTR2, SSTR3, and SSTR5, which are often overexpressed in neuroendocrine tumors.

Binding Affinity of DOTA-NOC: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a ligand's potency in inhibiting a specific biological function, in this case, the binding of a radioligand to its receptor. The IC50 values for DOTA-NOC have been determined through competitive binding assays, demonstrating its high affinity for SSTR2, SSTR3, and SSTR5. The affinity can be influenced by the chelated radiometal. Below is a summary of the IC50 values for Indium(III)-DOTA-NOC and Yttrium(III)-DOTA-NOC.

| Compound | SSTR2 (nM) | SSTR3 (nM) | SSTR5 (nM) |

| In(III)-DOTA-NOC | 2.9 ± 0.1 | 8 ± 2 | 11.2 ± 3.5 |

| Y(III)-DOTA-NOC | 3.3 ± 0.2 | 26 ± 1.9 | 10.4 ± 1.6 |

Data sourced from competitive binding studies with [¹²⁵I][Leu⁸, d-Trp²², Tyr²⁵]somatostatin-28.[1][2]

Experimental Protocols for IC50 Determination

The determination of the binding affinity of DOTA-NOC is primarily conducted using in vitro radioligand competition binding assays.[2] This robust method quantifies the interaction between DOTA-NOC and the somatostatin receptors.

Radioligand Competition Binding Assay

This is the most prevalent method for ascertaining the binding affinity of a non-radiolabeled ligand (the "competitor," DOTA-NOC) by measuring its capacity to displace a radiolabeled ligand with a known high affinity for the receptor.

1. Materials:

-

Cell Membranes: Membranes prepared from cell lines engineered to stably express a single subtype of the human somatostatin receptor (e.g., CHO-K1 or HEK293 cells).[2]

-

Radioligand: A high-affinity radiolabeled somatostatin analogue, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or, as used in the cited studies for DOTA-NOC, [¹²⁵I][Leu⁸, d-Trp²², Tyr²⁵]somatostatin-28.[1]

-

Competitor Ligand: DOTA-NOC (chelated with a non-radioactive metal such as Indium or Yttrium) at a range of concentrations.

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors and bovine serum albumin (BSA) to prevent non-specific binding and ligand degradation.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester equipped with glass fiber filters (e.g., Whatman GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to minimize non-specific binding of the radioligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

2. Method:

-

Incubation: A fixed concentration of the radioligand and a specific amount of the cell membrane preparation are incubated in the assay buffer. This is performed in the presence of increasing concentrations of the competitor ligand (DOTA-NOC). A parallel set of experiments is conducted in the presence of a high concentration of a non-radiolabeled ligand to determine non-specific binding.

-

Separation: Following incubation to reach binding equilibrium, the reaction is terminated. The mixture is rapidly filtered through the glass fiber filters to separate the bound radioligand from the free (unbound) radioligand. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on each filter, which corresponds to the amount of bound radioligand, is measured using a gamma or beta counter.

3. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand against the logarithm of the competitor's concentration.

-

This generates a sigmoidal dose-response curve, from which the IC50 value (the concentration of DOTA-NOC that inhibits 50% of the specific binding of the radioligand) is calculated.

-

The Ki value (inhibition constant) can then be determined from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

The Molecular Landscape of Gallium-68 DOTA-NOC: A Technical Guide for Researchers

An in-depth examination of the molecular structure, synthesis, and signaling pathways of a key radiopharmaceutical for neuroendocrine tumor imaging.

This technical guide provides a comprehensive overview of Gallium-68 DOTA-NOC ([⁶⁸Ga]Ga-DOTA-NOC), a radiopharmaceutical agent pivotal in the positron emission tomography (PET) imaging of neuroendocrine tumors (NETs). Tailored for researchers, scientists, and drug development professionals, this document delves into the core molecular features, quantitative data, experimental protocols, and the intricate signaling pathways associated with this diagnostic agent.

Molecular Structure and Composition

Gallium-68 DOTA-NOC is a complex formed by the chelation of the positron-emitting radionuclide Gallium-68 (⁶⁸Ga) by the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which is covalently linked to the somatostatin analogue [Nal³,Tyr³]-octreotide (NOC). The NOC peptide is a synthetic analogue of somatostatin, a natural hormone that regulates the endocrine system. The DOTA chelator firmly sequesters the ⁶⁸Ga ion, preventing its release in vivo and ensuring that the radioactive signal is localized to the target tissues.

Below is a two-dimensional representation of the DOTA-NOC precursor molecule.

Caption: 2D chemical structure of the DOTA-NOC precursor.

Quantitative Data Summary

The efficacy and specificity of [⁶⁸Ga]Ga-DOTA-NOC are underpinned by its binding affinity to somatostatin receptors (SSTRs), its high radiolabeling efficiency, and its characteristic biodistribution. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinity of [⁶⁸Ga]Ga-DOTA-NOC to Somatostatin Receptor Subtypes

| Receptor Subtype | IC₅₀ (nM) | Reference |

| SSTR2 | 0.70 (95% CI: 0.50–0.96) | [1] |

| SSTR3 | 3.4 (95% CI: 1.8-6.2) | [1] |

| SSTR5 | 10.4 ± 1.6 | [2] |

IC₅₀ values represent the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled somatostatin analogue.

Table 2: Radiosynthesis and Quality Control Parameters

| Parameter | Value | Reference |

| Radiochemical Yield (Decay Corrected) | 89.7 ± 3.9 % | [2] |

| Radiochemical Purity (HPLC) | >99% | [2] |

| Radiochemical Purity (ITLC) | >99% | |

| Total Synthesis Time (Automated) | ~25 minutes |

Table 3: Biodistribution of [⁶⁸Ga]Ga-DOTA-NOC in Human Organs (SUVmax)

| Organ | Mean SUVmax ± SD | Reference |

| Spleen | 22.0 ± 10.0 | |

| Kidneys | 12.9 ± 3.8 | |

| Adrenal Glands | 6.0 ± 2.5 | |

| Liver | 6.9 ± 2.0 | |

| Pituitary Gland | 2.6 ± 1.3 | |

| Thyroid | 3.4 ± 1.4 |

SUVmax (Maximum Standardized Uptake Value) is a semi-quantitative measure of tracer uptake in tissues.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and quality control of [⁶⁸Ga]Ga-DOTA-NOC. The following sections outline standardized protocols for manual and automated synthesis, as well as quality control procedures.

Manual Synthesis of [⁶⁸Ga]Ga-DOTA-NOC

This protocol is a generalized procedure based on common laboratory practices.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

DOTA-NOC peptide

-

Sterile 0.1 M HCl

-

Sodium acetate buffer (e.g., 1 M, pH 4.5)

-

HEPES buffer

-

Sterile water for injection

-

Ethanol for injection

-

C18 Sep-Pak cartridge

-

Sterile reaction vial

-

Heating block

-

Dose calibrator

-

Sterile filters (0.22 µm)

Procedure:

-

Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

Buffering: Add sodium acetate or HEPES buffer to the ⁶⁸GaCl₃ eluate in a sterile reaction vial to adjust the pH to approximately 3.5-4.5.

-

Labeling Reaction: Add the DOTA-NOC peptide (typically 20-50 µg) to the buffered ⁶⁸Ga solution. Heat the reaction mixture at 95-105°C for 5-15 minutes.

-

Purification: After cooling, pass the reaction mixture through a C18 Sep-Pak cartridge pre-conditioned with ethanol and water. This step removes unreacted ⁶⁸Ga and hydrophilic impurities.

-

Elution of Product: Elute the purified [⁶⁸Ga]Ga-DOTA-NOC from the C18 cartridge with a small volume of 50-70% ethanol.

-

Formulation: Dilute the ethanolic solution with sterile saline or a suitable buffer for injection to reduce the ethanol concentration to a physiologically acceptable level (typically <10% v/v).

-

Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile vial.

Automated Synthesis of [⁶⁸Ga]Ga-DOTA-NOC

Automated synthesis modules offer advantages in terms of radiation safety, reproducibility, and GMP compliance. The specific parameters will vary depending on the synthesizer model.

Typical Automated Synthesis Workflow:

-

The module automatically performs the elution of the ⁶⁸Ge/⁶⁸Ga generator.

-

The ⁶⁸Ga eluate is passed through a cation-exchange cartridge to concentrate the radionuclide and remove impurities.

-

The concentrated ⁶⁸Ga is eluted into a reaction vessel containing the DOTA-NOC peptide and a suitable buffer.

-

The reaction mixture is heated to the programmed temperature (e.g., 95-105°C) for a set duration (e.g., 5-15 minutes).

-

The reaction mixture is then automatically passed through a C18 purification cartridge.

-

The purified product is eluted with an ethanol/water mixture.

-

The final product is formulated with saline and sterile filtered into a collection vial.

Quality Control Protocols

Radiochemical Purity (RCP) by High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

-

Flow Rate: Typically 1 mL/min.

-

Detection: A UV detector (at ~220 nm for the peptide) and a radioactivity detector in series.

-

Procedure: Inject a small aliquot of the final product. The retention time of [⁶⁸Ga]Ga-DOTA-NOC is compared to that of a non-radioactive standard. The percentage of radioactivity associated with the product peak relative to the total radioactivity detected determines the RCP.

Radiochemical Purity (RCP) by Instant Thin-Layer Chromatography (ITLC):

-

Stationary Phase: ITLC-SG (silica gel impregnated glass fiber) strips.

-

Mobile Phase 1: A mixture of 1 M ammonium acetate and methanol (1:1 v/v). In this system, [⁶⁸Ga]Ga-DOTA-NOC remains at the origin (Rf = 0-0.1), while free ⁶⁸Ga migrates with the solvent front (Rf = 0.9-1.0).

-

Mobile Phase 2: 0.1 M sodium citrate. In this system, colloidal ⁶⁸Ga remains at the origin, while [⁶⁸Ga]Ga-DOTA-NOC and free ⁶⁸Ga migrate.

-

Procedure: Spot a small amount of the final product onto two ITLC strips and develop them in the respective mobile phases. After development, the strips are analyzed using a radio-TLC scanner to determine the distribution of radioactivity and calculate the RCP.

Signaling Pathways and Experimental Workflows

[⁶⁸Ga]Ga-DOTA-NOC exerts its diagnostic function by binding to somatostatin receptors, primarily subtypes SSTR2, SSTR3, and SSTR5, which are overexpressed on the surface of many neuroendocrine tumor cells. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades.

Signaling Pathways

The binding of [⁶⁸Ga]Ga-DOTA-NOC to SSTR2, SSTR3, and SSTR5 initiates a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi). This activation results in the dissociation of the Gαi subunit from the Gβγ dimer, which then modulate the activity of various downstream effector molecules.

A primary consequence of SSTR activation is the inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA), which in turn affects gene transcription and cellular processes such as hormone secretion and proliferation.

Furthermore, SSTR signaling can involve other pathways, including the activation of phosphotyrosine phosphatases (PTPs) , which can dephosphorylate and inactivate growth factor receptor tyrosine kinases, and the modulation of mitogen-activated protein kinase (MAPK) pathways , which play a crucial role in cell growth and differentiation. Activation of SSTRs can also lead to the opening of inwardly rectifying potassium channels, causing membrane hyperpolarization and a decrease in calcium influx, which is important for inhibiting hormone secretion.

Below are diagrams illustrating the key signaling events following the activation of SSTR2, SSTR3, and SSTR5.

Caption: SSTR2 signaling cascade initiated by [⁶⁸Ga]Ga-DOTA-NOC.

References

In-Vitro Characterization of DOTA-NOC Internalization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of DOTA-NOC (DOTA-NaI³-Octreotide) internalization. DOTA-NOC is a synthetic somatostatin analogue with a high affinity for somatostatin receptor subtypes 2, 3, and 5, making it a crucial component in the imaging and therapy of neuroendocrine tumors (NETs) which frequently overexpress these receptors.[1][2][3] Understanding its internalization dynamics is paramount for optimizing radionuclide-drug conjugates (RDCs) and predicting therapeutic efficacy.

Core Principles and Signaling Pathways

DOTA-NOC exerts its effects by binding to somatostatin receptors (SSTRs), primarily SSTR2.[4][5] These are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular events. The binding and subsequent internalization of the DOTA-NOC-receptor complex are critical for delivering a therapeutic radiopharmaceutical payload into the target cell.

The primary signaling pathway initiated by SSTR2 activation involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can inhibit the activity of protein kinases, thereby suppressing oncogene activation and tumor progression. Additionally, SSTR2 activation can modulate calcium ion channels and activate phosphotyrosine phosphatases (PTPs) like SHP-1 and SHP-2, which can influence critical cell survival pathways such as PI3K/AKT and MAPK.

Caption: SSTR2 signaling cascade upon DOTA-NOC binding.

Quantitative Data Summary

The characterization of DOTA-NOC relies on quantitative metrics that define its binding affinity and internalization efficiency.

Binding Affinity

Binding affinity is typically determined through competitive binding assays and expressed as the half-maximal inhibitory concentration (IC50). DOTA-NOC demonstrates high affinity for SSTR subtypes 2, 3, and 5.

| Compound | Receptor Subtype | IC50 (nM) |

| InIII-DOTA-NOC | sstr2 | 2.9 ± 0.1 |

| YIII-DOTA-NOC | sstr2 | 3.3 ± 0.2 |

| InIII-DOTA-NOC | sstr3 | 8.0 ± 2.0 |

| YIII-DOTA-NOC | sstr3 | 26.0 ± 1.9 |

| InIII-DOTA-NOC | sstr5 | 11.2 ± 3.5 |

| YIII-DOTA-NOC | sstr5 | 10.4 ± 1.6 |

| Table 1: IC50 values for DOTA-NOC chelated with Indium (In) or Yttrium (Y) against human somatostatin receptor subtypes. Data sourced from Wild et al., 2003. |

Internalization Rate

The rate and extent of internalization are crucial indicators of a radiopharmaceutical's potential for targeted radiotherapy. Studies using AR4-2J rat pancreatic tumor cells, which endogenously express SSTRs, provide a comparative baseline for DOTA-NOC's performance.

| Radioligand | Relative Internalization (after 4h) |

| [111In]DOTA-NOC | ~200% |

| [111In]DOTA-TOC | 100% (Reference) |

| [111In]DOTA-OC | ~67% |

| Table 2: Comparative internalization of [¹¹¹In]DOTA-NOC in AR4-2J cells relative to other somatostatin analogues. [¹¹¹In]DOTA-NOC shows approximately two times higher internalization than [¹¹¹In]DOTA-TOC. |

Detailed Experimental Protocols

The following protocols outline the standard methodologies for conducting an in-vitro internalization assay for radiolabeled DOTA-NOC.

Protocol 1: General Internalization Assay

This assay quantifies the amount of radiolabeled DOTA-NOC that is internalized by SSTR-expressing cells over time.

Materials:

-

Cell Line: AR4-2J (rat pancreatic tumor) or other cell line verified to express SSTR2.

-

Radioligand: e.g., 68Ga-DOTA-NOC or 111In-DOTA-NOC.

-

Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM with 10% FBS).

-

Binding Buffer: Serum-free medium containing 1% BSA.

-

Blocking Agent: Non-radiolabeled ("cold") DOTA-NOC (for non-specific binding control).

-

Acid Wash Buffer: Glycine buffer (0.05 M, pH 2.8) or similar acidic solution to strip surface-bound ligand.

-

Lysis Buffer: 1 N NaOH.

-

Equipment: Cell culture plates (e.g., 24-well), incubator (37°C, 5% CO₂), gamma counter.

Procedure:

-

Cell Seeding: Plate cells (e.g., 1x10⁵ to 5x10⁵ cells/well) in 24-well plates and allow them to adhere overnight in a 37°C incubator.

-

Preparation: On the day of the experiment, wash the cells once with pre-warmed binding buffer.

-

Experimental Setup:

-

Total Binding: Add radiolabeled DOTA-NOC (e.g., ~0.1-0.5 nM) in binding buffer to designated wells.

-

Non-Specific Binding (NSB): Co-incubate the radiolabeled DOTA-NOC with a 100- to 1000-fold molar excess of cold DOTA-NOC.

-

-

Incubation: Incubate the plate at 37°C for various time points (e.g., 30, 60, 120, 240 minutes). To confirm that internalization is an active, energy-dependent process, a parallel experiment can be run at 4°C, where receptor-mediated endocytosis is significantly inhibited.

-

Termination of Incubation: At each time point, stop the reaction by placing the plate on ice and aspirating the incubation medium.

-

Washing: Wash the cells three times with ice-cold PBS to remove unbound radioligand.

-

Separation of Fractions:

-

Surface-Bound Fraction: Add ice-cold acid wash buffer to each well and incubate for 5-10 minutes on ice. Collect the supernatant, which contains the acid-releasable, membrane-bound radioligand.

-

Internalized Fraction: Wash the wells once more with acid wash buffer. Add lysis buffer to the wells to solubilize the cells, releasing the internalized radioligand.

-

-

Quantification: Measure the radioactivity in the surface-bound and internalized fractions for each well using a gamma counter.

-

Data Analysis:

-

Specific Binding: Total Binding Counts - Non-Specific Binding Counts.

-

Percent Internalization: (Specific Internalized Counts / (Specific Internalized Counts + Specific Surface-Bound Counts)) * 100.

-

Visualization of Workflows

Visualizing the experimental process ensures clarity and reproducibility.

Caption: Workflow for a radioligand internalization assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. DOTA-NOC, a high-affinity ligand of somatostatin receptor subtypes 2, 3 and 5 for labelling with various radiometals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. What are SSTR2 agonists and how do they work? [synapse.patsnap.com]

Biodistribution of DOTA-NOC in Animal Models: A Technical Guide

This technical guide provides an in-depth overview of the biodistribution of DOTA-NOC ([1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid]-1-Nal³-octreotide), a somatostatin analogue used in nuclear medicine for the imaging and therapy of neuroendocrine tumors (NETs). DOTA-NOC exhibits a high binding affinity for somatostatin receptor subtypes 2 (sstr2), 3 (sstr3), and 5 (sstr5), which are overexpressed on the surface of most well-differentiated NETs.[1][2][3] This characteristic allows for targeted delivery of radionuclides for diagnostic imaging (e.g., with Gallium-68 or Terbium-152) and peptide receptor radionuclide therapy (PRRT).[2][4]

This document summarizes key preclinical biodistribution data from various animal models, details the experimental protocols employed in these studies, and visualizes the underlying mechanisms and workflows.

Experimental Protocols

The biodistribution of radiolabeled DOTA-NOC is typically evaluated in tumor-bearing animal models to assess its efficacy in targeting tumor tissue while minimizing accumulation in non-target organs.

General Experimental Workflow

The process involves radiolabeling the DOTA-NOC peptide, administering it to an animal model with a somatostatin receptor-expressing tumor, and subsequently imaging the animal or dissecting tissues to quantify radioactivity distribution.

References

- 1. DOTA-NOC, a high-affinity ligand of somatostatin receptor subtypes 2, 3 and 5 for labelling with various radiometals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of 68Ga-DOTANOC PET/CT in the detection of Neuroendocrine Tumors | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 4. Preclinical in vivo application of (152)Tb-DOTANOC: a radiolanthanide for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physiologic Uptake of Gallium-68 DOTA-NOC in Normal Organs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the normal physiologic biodistribution of Gallium-68 (Ga-68) DOTA-NOC, a radiolabeled somatostatin analogue widely used in positron emission tomography/computed tomography (PET/CT) for the imaging of neuroendocrine tumors (NETs). Understanding the physiological uptake in normal organs is crucial for accurate image interpretation, differentiation of benign from malignant lesions, and advancing the development of related diagnostic and therapeutic agents.

Introduction

Ga-68 DOTA-NOC is a peptide-based radiopharmaceutical that targets somatostatin receptors (SSTRs), which are overexpressed on the cell membranes of most NETs. However, SSTRs are also present in various normal tissues, leading to physiological uptake of Ga-68 DOTA-NOC in several organs. This guide details the quantitative uptake values, experimental protocols for imaging, and the underlying biological pathways associated with this phenomenon.

Quantitative Biodistribution Data

The following table summarizes the standardized uptake values (SUV) of Ga-68 DOTA-NOC in normal organs, compiled from multiple studies. The SUV is a semi-quantitative measure used in PET imaging to represent the uptake of a radioactive tracer in a region of interest.

| Organ | SUVmax (Mean ± SD) | SUVmean (Mean ± SD) | Reference |

| High Uptake | |||

| Spleen | 22.0 ± 10.0 | 17.3 (average) | [1][2][3] |

| Kidneys | 12.9 ± 3.8 | - | [1][2] |

| Adrenal Glands | 6.0 ± 2.5 | 12.6 (median) | |

| Moderate Uptake | |||

| Liver | 6.9 ± 2.0 | 4.8 (median) | |

| Pituitary Gland | 2.6 ± 1.3 | 9.7 (median) | |

| Thyroid Gland | 3.4 ± 1.4 | - | |

| Pancreas (Uncinate Process) | 5.8 ± 2.0 | - | |

| Low to Moderate Uptake | |||

| Gastrointestinal Tract | 2.3 ± 1.0 | - | |

| Blood Pool | 2.6 ± 1.2 | - | |

| Low Uptake | |||

| Lungs | 0.9 ± 0.8 | - | |

| Gluteal Muscle | 1.0 ± 0.3 | - | |

| Femur | 0.8 ± 0.3 | - | |

| Brown Fat | 3.3 ± 0.3 | - |

Note: SUV values can be highly variable between individuals and are influenced by factors such as patient preparation, imaging protocol, and reconstruction parameters. The data presented here are aggregated from studies on patients with neuroendocrine tumors and may not fully represent a healthy population.

Experimental Protocols

The following section outlines a typical experimental protocol for Ga-68 DOTA-NOC PET/CT imaging, synthesized from established guidelines.

Patient Preparation

-

Fasting: Fasting is generally not required for Ga-68 DOTA-NOC PET/CT.

-

Hydration: Patients are encouraged to be well-hydrated.

-

Medications: Short-acting somatostatin analogues should be discontinued for 24 hours before the scan, if clinically feasible. For patients on long-acting analogues, imaging is recommended just before the next scheduled dose.

Radiopharmaceutical Administration

-

Dose: An intravenous administration of 111–148 MBq (3–4 mCi) of Ga-68 DOTA-NOC is typical.

-

Procedure: The radiotracer is administered via an indwelling catheter, followed by a saline flush.

Imaging Protocol

-

Uptake Period: Patients should rest in a comfortable position for an uptake period of 40 to 90 minutes.

-

Voiding: Patients are instructed to void immediately before image acquisition to reduce radiation exposure to the bladder.

-

Scanning: Whole-body PET/CT scans are acquired from the skull base to the mid-thigh.

-

Image Analysis: PET images are interpreted by experienced nuclear medicine physicians, with careful attention to distinguishing physiological uptake from pathological sites.

Visualizations

Signaling Pathway

The binding of Ga-68 DOTA-NOC to somatostatin receptors (primarily subtypes 2, 3, and 5) initiates a signaling cascade that leads to the internalization of the receptor-ligand complex. This process is fundamental to the retention of the radiotracer within the cells of both tumors and normal tissues.

Caption: Ga-68 DOTA-NOC binding and internalization pathway.

Experimental Workflow

The following diagram illustrates the typical workflow for a clinical Ga-68 DOTA-NOC PET/CT study.

Caption: Standard workflow for Ga-68 DOTA-NOC PET/CT imaging.

Logical Biodistribution Relationship

This diagram categorizes the normal organs based on their typical intensity of Ga-68 DOTA-NOC uptake.

Caption: Categorization of normal organ uptake of Ga-68 DOTA-NOC.

Conclusion

A thorough understanding of the physiological biodistribution of Ga-68 DOTA-NOC is paramount for the accurate interpretation of PET/CT images in the context of neuroendocrine tumors. The data and protocols presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this and other somatostatin receptor-targeting agents. The inherent variability in uptake highlights the need for standardized imaging procedures and careful, individualized assessment of each patient scan.

References

- 1. Biodistribution of the Ga-68 labeled somatostatin analogue DOTA-NOC in patients with neuroendocrine tumors: characterization of uptake in normal organs and tumor lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biodistribution of the Ga-68 labeled somatostatin analogue DOTA-NOC in patients with neuroendocrine tumors: characterization of uptake in normal organs and tumor lesions - The Quarterly Journal of Nuclear Medicine and Molecular imaging 2010 February;54(1):61-7 - Minerva Medica - Journals [minervamedica.it]

- 3. researchgate.net [researchgate.net]

Unveiling Off-Target Accumulation: A Technical Guide to Non-Neuroendocrine Sites of DOTA-NOC Uptake

For Researchers, Scientists, and Drug Development Professionals

The increasing use of ⁶⁸Ga-DOTA-NOC PET/CT imaging in the management of neuroendocrine tumors (NETs) has highlighted its remarkable sensitivity. However, the accumulation of this radiotracer is not exclusively confined to NETs. A comprehensive understanding of the physiological and benign non-neuroendocrine sites of DOTA-NOC uptake is crucial for accurate image interpretation, avoiding misdiagnosis, and advancing the development of more specific radiopharmaceuticals. This technical guide provides an in-depth overview of these non-neuroendocrine sites, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Physiological and Benign Non-Neuroendocrine DOTA-NOC Accumulation

DOTA-NOC, an analogue of somatostatin, binds with high affinity to somatostatin receptors (SSTRs), particularly subtypes 2 and 5 (SSTR2 and SSTR5). The expression of these receptors in various non-neuroendocrine tissues leads to physiological tracer uptake. Additionally, inflammatory processes can upregulate SSTR expression, resulting in DOTA-NOC accumulation in benign lesions.

Key Non-Neuroendocrine Sites of DOTA-NOC Uptake

Several organs and tissues consistently demonstrate physiological DOTA-NOC uptake. The intensity of this uptake, often quantified by the maximum standardized uptake value (SUVmax), varies among individuals and different DOTA-peptides. Below is a summary of key non-neuroendocrine sites with reported DOTA-NOC or other DOTA-peptide accumulation.

Table 1: Quantitative Analysis of ⁶⁸Ga-DOTA-Peptide Uptake in Non-Neuroendocrine Tissues

| Organ/Tissue | Radiotracer | Mean SUVmax (± SD) | Range of SUVmax | Reference |

| Spleen | ⁶⁸Ga-DOTA-NOC | 22.0 ± 10.0 | - | [1][2] |

| ⁶⁸Ga-DOTA-TATE | 17.3 (average SUVmean) | 5.4 - 34.4 (SUVmean) | [3][4] | |

| Kidneys | ⁶⁸Ga-DOTA-NOC | 12.9 ± 3.8 | - | [1] |

| Adrenal Glands | ⁶⁸Ga-DOTA-NOC | 6.0 ± 2.5 | - | |

| ⁶⁸Ga-DOTA-TATE | - | 4.1 - 29.4 | ||

| Liver | ⁶⁸Ga-DOTA-NOC | 6.9 ± 2.0 | - | |

| ⁶⁸Ga-DOTA-TATE | 4.8 (median SUVmean) | 2.3 - 12.4 (SUVmean) | ||

| Pituitary Gland | ⁶⁸Ga-DOTA-NOC | 2.6 ± 1.3 | - | |

| ⁶⁸Ga-DOTA-TATE | - | 4.5 - 23.0 | ||

| Pancreas (Uncinate Process) | ⁶⁸Ga-DOTA-NOC | 5.8 ± 2.0 | - | |

| Thyroid Gland | ⁶⁸Ga-DOTA-NOC | 3.4 ± 1.4 | - | |

| Gastrointestinal Tract | ⁶⁸Ga-DOTA-NOC | 2.3 ± 1.0 | - | |

| Small Lymph Nodes | ⁶⁸Ga-DOTA-NOC | - | 1.2 - 6.4 | |

| Prostate | ⁶⁸Ga-DOTA-NOC | - | 1.5 - 9.0 | |

| Uterus | ⁶⁸Ga-DOTA-NOC | - | 1.5 - 6.8 | |

| Breasts | ⁶⁸Ga-DOTA-NOC | - | 1.0 - 4.5 | |

| Lungs | ⁶⁸Ga-DOTA-NOC | - | 2.0 - 4.0 | |

| Brown Fat | ⁶⁸Ga-DOTA-NOC | - | 2.5 - 7.0 | |

| Musculoskeletal System | ⁶⁸Ga-DOTA-NOC | - | 1.0 - 5.0 |

Note: SUVmax values can be influenced by various factors including the specific DOTA-peptide used, imaging protocol, and patient-specific characteristics. The data presented is a compilation from different studies and should be interpreted as indicative ranges.

Experimental Protocols

The following section outlines a standardized protocol for ⁶⁸Ga-DOTA-NOC PET/CT imaging, based on established guidelines and practices in neuroendocrine tumor imaging. This protocol can be adapted for research studies investigating non-neuroendocrine uptake.

Patient Preparation

-

Informed Consent: Obtain written informed consent from the patient or research participant.

-

Medication Review: Review the patient's current medications. Long-acting somatostatin analogues (e.g., octreotide LAR, lanreotide) should ideally be discontinued for 4-6 weeks prior to the scan to avoid receptor blockade. Short-acting octreotide should be withheld for at least 24 hours.

-

Fasting: No fasting is generally required for ⁶⁸Ga-DOTA-peptide PET/CT scans.

-

Hydration: Patients should be well-hydrated. Encourage drinking water before and after the administration of the radiotracer to promote clearance and reduce radiation dose to the bladder.

Radiotracer Administration

-

Dosage: The typical administered activity of ⁶⁸Ga-DOTA-NOC for adults is 100-200 MBq (2.7-5.4 mCi), administered intravenously.

-

Injection: Administer the radiotracer as an intravenous bolus, followed by a saline flush to ensure the full dose enters circulation.

PET/CT Imaging

-

Uptake Time: The optimal uptake period between injection and scanning is typically 45-60 minutes.

-

Patient Positioning: The patient should be positioned comfortably on the scanner bed, usually in the supine position with arms raised above the head if possible.

-

CT Acquisition: A low-dose CT scan is performed for attenuation correction and anatomical localization. Diagnostic contrast-enhanced CT can be performed in the same session if clinically indicated.

-

PET Acquisition: PET data is acquired from the skull base to the mid-thighs. The acquisition time per bed position is typically 2-4 minutes.

-

Image Reconstruction: PET images are reconstructed using an iterative algorithm, corrected for attenuation, scatter, and random coincidences.

Caption: Experimental workflow for ⁶⁸Ga-DOTA-NOC PET/CT imaging.

Signaling Pathways

The binding of DOTA-NOC to SSTRs initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, affects various cellular processes, including hormone secretion, cell proliferation, and apoptosis.

Caption: General overview of somatostatin receptor signaling pathways.

SSTR2 Signaling in T-Lymphocytes

Activated T-lymphocytes can express SSTR2, and its activation by somatostatin analogues has been shown to modulate immune responses. One of the key downstream effects is the enhancement of T-cell adhesion to the extracellular matrix.

Caption: SSTR2 signaling in T-lymphocytes leading to enhanced adhesion.

SSTR5 Signaling in the Spleen

The spleen exhibits high physiological uptake of DOTA-NOC, which is attributed to the high expression of SSTRs, particularly SSTR5, on lymphocytes and macrophages within the red pulp. The functional consequences of SSTR5 activation in the spleen are not fully elucidated but may involve modulation of immune cell trafficking and function.

Caption: Putative SSTR5 signaling in splenic immune cells.

Conclusion

The identification and understanding of non-neuroendocrine sites of DOTA-NOC accumulation are of paramount importance for the accurate clinical interpretation of ⁶⁸Ga-DOTA-NOC PET/CT scans. This technical guide provides a consolidated resource for researchers and clinicians, summarizing the key sites of uptake, providing quantitative data, outlining standardized experimental protocols, and visualizing the underlying molecular pathways. Further research is warranted to fully elucidate the functional roles of somatostatin receptors in these non-neuroendocrine tissues and to leverage this knowledge for the development of next-generation radiopharmaceuticals with enhanced specificity for neuroendocrine tumors.

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. Biodistribution of the Ga-68 labeled somatostatin analogue DOTA-NOC in patients with neuroendocrine tumors: characterization of uptake in normal organs and tumor lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly variable biodistribution of 68Ga labeled somatostatin analogues 68Ga-DOTA-NOC and 68Ga-DOTA-TATE in neuroendocrine tumors: clinical implications for somatostatin receptor directed PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly variable biodistribution of 68Ga labeled somatostatin analogues 68Ga-DOTA-NOC and 68Ga-DOTA-TATE in neuroendocrine tumors: clinical implications for somatostatin receptor directed PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Neuroendocrine Tumors: A Technical Guide to the Expanding Applications of DOTA-NOC

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of molecular imaging and targeted radionuclide therapy is continually evolving. While ⁶⁸Ga-DOTA-NOC PET/CT has established itself as a cornerstone in the management of neuroendocrine tumors (NETs), its diagnostic and potential therapeutic utility extends to a growing list of other pathologies characterized by the overexpression of somatostatin receptors (SSTRs). This technical guide provides an in-depth exploration of the applications of DOTA-NOC beyond its conventional use, focusing on oncological and inflammatory conditions. We present a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols, and a quantitative analysis of its performance in various clinical contexts. This document is intended to serve as a resource for researchers, clinicians, and professionals in drug development, fostering further investigation into the full potential of this versatile radiopharmaceutical.

Introduction: The Molecular Basis of DOTA-NOC Imaging

¹⁹⁷Au-DOTA-NOC is a synthetic somatostatin analogue that exhibits high affinity for somatostatin receptor subtypes 2, 3, and 5. Somatostatin receptors are G-protein coupled receptors that, upon activation, trigger a cascade of intracellular signaling events. These pathways ultimately lead to the inhibition of cell proliferation and hormone secretion. Many cell types, both neoplastic and inflammatory, can overexpress these receptors, providing a molecular target for imaging and therapy.

Somatostatin Receptor Signaling Pathways

The binding of DOTA-NOC to SSTRs, primarily SSTR2, SSTR3, and SSTR5, initiates several key signaling cascades. The activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, SSTR activation can modulate ion channel activity, particularly calcium and potassium channels, and activate phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. These events collectively contribute to the anti-proliferative and anti-secretory effects of somatostatin analogues.

Oncological Applications Beyond Neuroendocrine Tumors

The utility of DOTA-NOC in oncology is expanding to various tumors that express somatostatin receptors.

Meningioma

Meningiomas, the most common primary intracranial tumors, frequently overexpress SSTR2. ⁶⁸Ga-DOTA-NOC PET/CT has demonstrated high efficacy in differentiating meningiomas from other dural-based lesions, such as metastases.[1][2]

| Application | Pathology | Reported Median SUVmax | Key Findings | References |

| Differentiation | Meningioma | 12.7 | Significantly higher uptake than metastases. | [2][3] |

| Dural Metastases | 6.0 | Lower uptake compared to meningioma. | [2] |

Lymphoma

Certain subtypes of lymphoma, including Hodgkin's lymphoma and diffuse large B-cell lymphoma (DLBCL), can show significant ⁶⁸Ga-DOTA-NOC uptake, which may present a diagnostic pitfall if a neuroendocrine tumor is suspected. This SSTR expression, however, opens potential avenues for targeted therapies.

| Lymphoma Subtype | Reported Median SUVmax | SSTR Expression | References |

| Hodgkin's Lymphoma (Nodular Sclerosis) | 9.8 | Strong SSTR2 immunopositivity in tumor cells. | |

| Diffuse Large B-cell Lymphoma (DLBCL) | 9.7 | Strong SSTR2 immunopositivity in tumor cells. |

High-Grade Gliomas

High-grade gliomas, including glioblastoma, have shown variable uptake of ⁶⁸Ga-DOTA-peptides. While SSTR expression is generally lower than in meningiomas, the presence of uptake suggests a potential role for SSTR-targeted diagnostics and therapeutics in a subset of patients.

| Pathology | Reported SUVmax Range | Key Findings | References |

| Glioblastoma | Variable, can be elevated | Uptake can mimic meningioma in some cases. |

Other Malignancies

Emerging evidence suggests the utility of DOTA-NOC in other cancers:

-

Lung Cancer: Particularly in well-differentiated neuroendocrine tumors of the lung (carcinoids), ⁶⁸Ga-DOTA-NOC PET/CT demonstrates high sensitivity for detection and staging.

-

Prostate Cancer: In cases of neuroendocrine differentiation, which can occur in advanced prostate cancer, ⁶⁸Ga-DOTA-NOC can be valuable for imaging when PSMA-targeted agents are negative.

-

Breast Cancer: A subset of breast cancers, particularly those that are estrogen receptor (ER) positive, express SSTRs, making them amenable to imaging with somatostatin analogues.

Applications in Inflammatory and Other Non-Malignant Conditions

Somatostatin receptors are also expressed on activated lymphocytes and macrophages, making ⁶⁸Ga-DOTA-NOC a potential tool for imaging inflammation.

-

Atherosclerosis: ⁶⁸Ga-DOTA-NOC can visualize inflammation within atherosclerotic plaques, offering a non-invasive method to assess plaque vulnerability.

-

Sarcoidosis: The granulomatous inflammation characteristic of sarcoidosis shows increased uptake of ⁶⁸Ga-DOTA-NOC, which can be used to assess disease activity.

| Condition | Tissue | Mean SUVmax in Normal Tissue | Key Findings in Pathology | References |

| Inflammation | Aortic Arch | 1.71 ± 0.50 | Increased uptake in atherosclerotic plaques. | |

| Thoracic Aorta | 2.03 ± 0.52 | Uptake correlates with inflammatory cell infiltration. | ||

| Abdominal Aorta | 2.19 ± 0.49 | Potential for monitoring response to anti-inflammatory therapies. |

Experimental Protocols

Preclinical Evaluation Workflow for a Novel Application

The investigation of DOTA-NOC for a new indication follows a structured preclinical workflow to establish its feasibility, safety, and efficacy before human trials.

Radiolabeling and Quality Control of ⁶⁸Ga-DOTA-NOC

The preparation of ⁶⁸Ga-DOTA-NOC for clinical use requires stringent adherence to established protocols to ensure purity, stability, and patient safety.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

DOTA-NOC peptide precursor

-

Automated synthesis module

-

Reagents and buffers (e.g., HCl, sodium acetate)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Sterile filters (0.22 µm)

-

Quality control equipment (e.g., HPLC, TLC)

Procedure:

-

Elution: The ⁶⁸Ge/⁶⁸Ga generator is eluted with sterile 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

Labeling Reaction: The ⁶⁸GaCl₃ eluate is added to a reaction vial containing the DOTA-NOC precursor and a buffer (e.g., sodium acetate) to maintain an optimal pH (typically 3.5-4.5). The mixture is heated (e.g., 95°C) for a specified duration (e.g., 5-10 minutes) to facilitate chelation.

-

Purification: The reaction mixture is passed through an SPE cartridge to separate the labeled peptide from free ⁶⁸Ga and other impurities. The purified ⁶⁸Ga-DOTA-NOC is then eluted from the cartridge with an appropriate solvent (e.g., ethanol/water mixture).

-

Formulation: The final product is formulated in a physiologically compatible solution (e.g., saline) and passed through a sterile filter into a sterile vial.

Quality Control:

-

Radiochemical Purity: Assessed by HPLC and/or TLC to ensure it is typically >95%.

-

pH: Measured to be within a safe range for intravenous injection (typically 4.5-8.5).

-

Radionuclidic Purity: ⁶⁸Ge breakthrough is measured to be <0.001%.

-

Sterility and Endotoxin Testing: Performed to ensure the final product is free from microbial and pyrogenic contamination.

Clinical PET/CT Imaging Protocol

Patient Preparation:

-

Patients should be well-hydrated.

-

Fasting is generally not required.

-

For patients receiving long-acting somatostatin analogues, it is recommended to schedule the scan just prior to the next dose. Short-acting analogues should be withheld for at least 24 hours if clinically feasible.

Tracer Administration and Uptake:

-

Dose: 100-200 MBq (2.7-5.4 mCi) of ⁶⁸Ga-DOTA-NOC is administered intravenously.

-

Uptake Time: Imaging is typically performed 45-90 minutes post-injection.

PET/CT Acquisition:

-

Scanner: Performed on a dedicated PET/CT scanner.

-

Scan Range: Typically from the skull base to the mid-thigh.

-

CT: A low-dose CT scan is acquired for attenuation correction and anatomical localization.

-

PET: Emission data is acquired for 2-4 minutes per bed position.

-

Reconstruction: Images are reconstructed using an iterative algorithm (e.g., OSEM).

Conclusion and Future Directions

The applications of DOTA-NOC in molecular imaging are rapidly expanding beyond the realm of neuroendocrine tumors. Its ability to target somatostatin receptors provides a powerful tool for the diagnosis, staging, and potentially, the treatment of a diverse range of malignancies and inflammatory conditions. The quantitative data and detailed protocols presented in this guide underscore the versatility and robustness of this radiopharmaceutical. Future research should focus on standardizing imaging protocols for these novel applications, further exploring the therapeutic potential of DOTA-NOC labeled with therapeutic radionuclides (e.g., ¹⁷⁷Lu, ⁹⁰Y), and identifying new pathologies that overexpress somatostatin receptors. The continued exploration of DOTA-NOC and similar agents will undoubtedly play a pivotal role in advancing the field of personalized medicine.

References

The Evolution of DOTA-Peptides: A Technical Guide to a Cornerstone of Nuclear Medicine

Foreword: The advent of DOTA-conjugated peptides represents a paradigm shift in nuclear medicine, particularly in the management of neuroendocrine tumors (NETs). By uniting the specific targeting capabilities of somatostatin analogues with the diagnostic and therapeutic power of radionuclides, this class of radiopharmaceuticals has epitomized the concept of "theranostics"—the integration of diagnosis and therapy. This technical guide provides an in-depth exploration of the history, development, and core methodologies underpinning DOTA-peptide technology for researchers, scientists, and professionals in drug development.

Historical Context: From Somatostatin to Targeted Radionuclides

The journey began with the discovery that many neuroendocrine tumors overexpress somatostatin receptors (SSTRs) on their cell surfaces.[1][2] Native somatostatin, however, has a very short biological half-life (2-3 minutes), making it unsuitable for clinical use.[3] This led to the development of synthetic, more stable somatostatin analogues, with octreotide being a pioneering success.

The first major breakthrough in imaging was the development of [¹¹¹In-DTPA]-octreotide (OctreoScan®) in the late 1980s.[4][5] This agent utilized the chelator DTPA (diethylenetriaminepentaacetic acid) to bind the gamma-emitting radionuclide Indium-111 to octreotide. While revolutionary, OctreoScan® had limitations, including suboptimal image resolution from SPECT imaging and the fact that DTPA was not an ideal chelator for therapeutic radionuclides like Yttrium-90 or Lutetium-177.

The critical evolution came with the introduction of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). DOTA forms highly stable complexes with a wider range of radiometals, including both diagnostic (e.g., Gallium-68) and therapeutic (e.g., Lutetium-177, Yttrium-90) isotopes. This versatility paved the way for the true theranostic pairing of DOTA-peptides. The rigidity of the DOTA cage ensures high kinetic and thermodynamic stability, preventing the premature release of the radiometal in vivo.

The Core DOTA-Peptides: An Evolutionary Step in Receptor Affinity

Three DOTA-conjugated peptides have become central to clinical practice: DOTATOC, DOTATATE, and DOTANOC. These were developed by modifying the original octreotide sequence to enhance binding to specific SSTR subtypes, primarily SSTR2, which is the most prevalently expressed receptor in well-differentiated NETs.

-